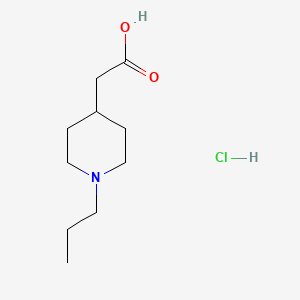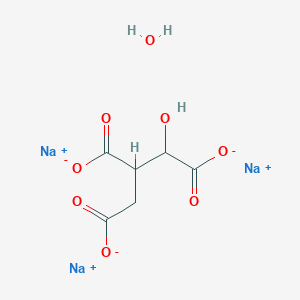
2,3-Dichloroisonicotinoyl chloride
描述
2,3-Dichloroisonicotinoyl chloride is an organic compound with the molecular formula C(_6)H(_2)Cl(_3)NO. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is converted to an acyl chloride. This compound is used primarily as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dichloroisonicotinoyl chloride can be synthesized through the chlorination of isonicotinic acid, followed by conversion to the acyl chloride. One common method involves the reaction of 2,3-dichloropyridine with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction proceeds as follows:
C6H3Cl2NO2+SOCl2→C6H2Cl3NO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, often using chlorinating agents like phosphorus pentachloride (PCl(_5)) or oxalyl chloride (COCl(_2)). These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions: 2,3-Dichloroisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 2,3-dichloroisonicotinic acid.
Reduction: Can be reduced to 2,3-dichloroisonicotinoyl hydrazine using hydrazine hydrate.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base like pyridine to form esters.
Water: Hydrolysis under acidic or basic conditions to yield the corresponding acid.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Acids: Formed from hydrolysis.
科学研究应用
2,3-Dichloroisonicotinoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,3-dichloroisonicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. In biological systems, it can inhibit enzyme activity by acylating active site residues, thereby altering enzyme function.
相似化合物的比较
2,4-Dichloroisonicotinoyl chloride: Similar structure but with chlorine atoms at positions 2 and 4.
2,3-Dichloropyridine: Lacks the acyl chloride group, making it less reactive in acylation reactions.
Isonicotinoyl chloride: Lacks chlorine substituents, resulting in different reactivity and applications.
Uniqueness: 2,3-Dichloroisonicotinoyl chloride is unique due to the presence of two chlorine atoms and an acyl chloride group, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex molecules where selective acylation is required.
属性
IUPAC Name |
2,3-dichloropyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLTWCYNFFQELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B3392695.png)
![(3R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B3392697.png)





![[(5-Methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate](/img/structure/B3392738.png)


![3-Chlorobicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B3392766.png)


![N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide](/img/structure/B3392797.png)
